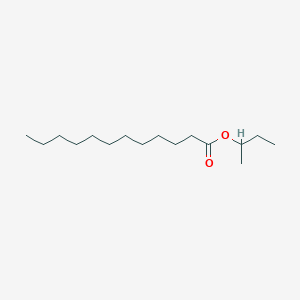

Sec-butyl laurate

Description

Contextualization of Sec-butyl Esters within Organic Chemistry

In organic chemistry, esters are a fundamental class of compounds characterized by a carbonyl group adjacent to an ether linkage. Their general formula is RCOOR', where R and R' are organic groups. Butyl esters are a specific subset where the R' group is one of the four isomers of butane: n-butyl, isobutyl, sec-butyl, or tert-butyl. wikipedia.org

The sec-butyl group, specifically, is a branched alkyl substituent with the structure CH₃CH(CH₂)CH₃. fiveable.me Its connection to the ester's oxygen atom is via the second carbon of the butyl chain. wikipedia.orgfiveable.me This branched structure is significant as it introduces steric hindrance near the reaction center compared to its linear isomer, n-butyl. This structural feature can influence the physical and chemical properties of the molecule, such as its boiling point, solubility, and reactivity in chemical reactions. fiveable.me For instance, compounds containing a sec-butyl group often exhibit different properties compared to their linear n-butyl counterparts. fiveable.me The sec-butyl group is chiral, meaning it can exist in two different spatial arrangements (enantiomers) that are mirror images of each other. wikipedia.orgwikipedia.org This chirality can be significant in specialized applications, particularly in pharmacology and biochemistry.

Significance of Lauric Acid Esters in Industrial Chemistry and Research

Lauric acid, a 12-carbon saturated fatty acid (C12:0), is abundantly found in natural sources like coconut and palm kernel oil. atamanchemicals.comatamanchemicals.com Its availability, low cost, and long shelf-life make it a valuable raw material for a wide array of industrial products. atamanchemicals.com The esters derived from lauric acid, known as laurates, are of significant commercial importance.

Lauric acid and its esters are widely used in the manufacturing of soaps, detergents, and various cosmetic products due to their cleansing and foaming properties. mistralni.co.uk They also serve as emollients in skincare formulations, helping to soften and smooth the skin. mistralni.co.uk In the plastics and lubricants industry, lauric acid is a precursor for producing esters that act as plasticizers and lubricating agents. mistralni.co.uk Furthermore, lauric acid esters have applications in the food industry as emulsifiers and have been explored as potential feedstocks for biodiesel production. atamanchemicals.commistralni.co.uk

Research into lauric acid esters is ongoing, with studies focusing on optimizing their synthesis through methods like enzymatic catalysis and exploring their use in novel applications such as phase change materials (PCMs) for thermal energy storage. aip.orgresearchgate.net The modification of lauric acid into various ester forms allows for the fine-tuning of physical properties to suit specific applications. ontosight.ai

Research Landscape and Knowledge Gaps Pertaining to Sec-butyl Laurate

The research landscape for fatty acid esters is broad, with numerous studies on their synthesis and physicochemical properties. mdpi.com However, much of the specific research on laurate esters focuses on those derived from simple alcohols like methanol (B129727) (methyl laurate) or n-butanol (n-butyl laurate), often in the context of biofuels or common commercial products. researchgate.netresearchgate.net

There is a noticeable knowledge gap when it comes to this compound specifically. While general principles of ester synthesis and properties can be applied, detailed experimental data and dedicated studies on this compound are less common in publicly accessible literature. For example, one study synthesized sec-butyl 2-dodecenoate (a related unsaturated ester) from lauric acid and sec-butanol to investigate its properties as an insect attractant, demonstrating a potential niche application for esters of this type. ukrbiochemjournal.org

The primary knowledge gaps include:

Detailed Physicochemical Data: Comprehensive experimental data on properties like viscosity, thermal stability, and solvent characteristics of this compound are not widely published.

Specific Applications: While the parent compounds suggest potential use as a solvent, emollient, or plasticizer, there is little research into applications that would specifically benefit from the unique branched structure of the sec-butyl group in a laurate ester.

Comparative Isomer Studies: A thorough comparative analysis of the properties of the four butyl laurate isomers (n-, iso-, sec-, and tert-) is not readily available, which would be valuable for understanding structure-property relationships and selecting the optimal isomer for a given application.

Further research is needed to fully characterize this compound and explore its potential in areas where its specific combination of a long fatty acid chain and a branched alcohol group could offer unique advantages.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | butan-2-yl dodecanoate |

| Molecular Formula | C₁₆H₃₂O₂ |

| Molecular Weight | 256.42 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Odor | Fatty, fruity (predicted) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6937-42-4 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

butan-2-yl dodecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(17)18-15(3)5-2/h15H,4-14H2,1-3H3 |

InChI Key |

VQEUONXRKIUTJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC(C)CC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CC |

Other CAS No. |

6937-42-4 |

Origin of Product |

United States |

Synthesis and Production Methodologies of Sec Butyl Laurate

Conventional Synthetic Routes

Conventional methods for synthesizing sec-butyl laurate primarily involve the direct reaction of its constituent parts or the modification of a related ester. These routes are well-established in chemical manufacturing.

Esterification Reactions with Lauric Acid and Sec-butanol

The most direct conventional method for producing this compound is the Fischer esterification of lauric acid with sec-butanol (2-butanol). This reaction involves heating the carboxylic acid and the alcohol, typically with a catalyst, to form the ester and water. The equilibrium nature of the reaction often requires the removal of water to drive the process toward completion.

Acid catalysis is a common strategy to accelerate the rate of esterification. The process begins with the protonation of the carbonyl oxygen on the lauric acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of sec-butanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final this compound product and regenerate the acid catalyst.

Research into the esterification of lauric acid with butanol isomers highlights the influence of the alcohol's structure on reaction efficiency. A study using a vanadium Keggin heteropolyacid loaded in a silica (B1680970) framework (SiO2@20PMoV) as a solid acid catalyst demonstrated significant conversion differences among the isomers. conicet.gov.ar While n-butanol (a primary alcohol) resulted in 98% conversion, sec-butanol (a secondary alcohol) achieved a 90% conversion under the same conditions. conicet.gov.ar This indicates that while the reaction is efficient, the increased steric hindrance of the secondary alcohol slightly impedes the reaction rate compared to its primary counterpart. conicet.gov.ar In contrast, the conversion with tert-butanol (B103910) (a tertiary alcohol) dropped dramatically to 44%, underscoring the significant impact of steric effects. conicet.gov.ar

Table 1: Conversion of Lauric Acid with Butanol Isomers Using a Heteropolyacid Catalyst

| Alcohol Isomer | Type | Lauric Acid Conversion (%) |

|---|---|---|

| n-butanol | Primary | 98 |

| s-butanol | Secondary | 90 |

| t-butanol | Tertiary | 44 |

Data sourced from a study on esterification over a Keggin heteropolyacid catalyst. conicet.gov.ar

Esterification can also proceed without a catalyst, often referred to as thermal or autocatalyzed esterification. This process relies on high temperatures to drive the reaction forward. Studies on the synthesis of related esters, such as methyl laurate, have shown that the reaction is very slow in the absence of a catalyst, with conversions as low as 3.25% under conditions where catalyzed reactions achieve near completion. royalsocietypublishing.org Similarly, the non-catalyzed reaction between lauric acid and n-butanol shows significantly slower rates compared to catalyzed approaches. niscpr.res.in It is therefore expected that the non-catalytic esterification of lauric acid with sec-butanol would also occur, but at a rate too slow for practical industrial production without the use of a catalyst.

Transesterification Processes

Transesterification is an alternative route to this compound, involving the reaction of an existing ester (like methyl laurate or ethyl laurate) with sec-butanol. In this equilibrium process, the alkoxy group of the starting ester is exchanged for the sec-butoxy group. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com To achieve a high yield, it is often necessary to use a large excess of the reactant alcohol (sec-butanol) or to remove the alcohol byproduct (e.g., methanol) from the reaction mixture. masterorganicchemistry.com

While transesterification is a widely used industrial process for producing various esters, specific research findings detailing the synthesis of this compound via this method are not extensively documented in the reviewed literature. However, the general principles of acid- and base-catalyzed transesterification are well-established and represent a viable, though less direct, synthetic pathway. masterorganicchemistry.com

Enzymatic Synthesis of this compound

Biocatalysis, particularly using enzymes, offers a green and highly specific alternative to conventional chemical synthesis. These methods operate under milder conditions, reducing energy consumption and the formation of byproducts.

Lipase-Catalyzed Esterification and Transesterification

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils in nature. scielo.br In environments with low water content, they can effectively catalyze the reverse reaction: ester synthesis (esterification) and transesterification. scielo.br The enzymatic synthesis of flavor and fragrance esters is of significant interest because it can yield products considered "natural."

The synthesis of n-butyl laurate through lipase-catalyzed esterification of lauric acid and n-butanol is well-documented, with various lipases such as those from Candida antarctica, Rhizopus oryzae, and Carica papaya being used effectively. niscpr.res.inCurrent time information in Bangalore, IN.google.com However, the enzymatic synthesis of this compound is less common. The steric hindrance of the secondary alcohol (sec-butanol) poses a challenge for the enzyme's active site, generally leading to lower reaction rates and yields compared to primary alcohols. conicet.gov.ar This principle, clearly demonstrated in chemical catalysis, also applies to enzymatic reactions where the enzyme's active site must accommodate the substrates. conicet.gov.ar

While detailed kinetic data and optimized process conditions for the lipase-catalyzed synthesis of this compound are scarce, the feasibility of the reaction has been noted. One study on the enzymatic esterification of lauric acid specifically mentions using 2-butanol (B46777) as a substrate. Although quantitative data from peer-reviewed sources is limited, the established principles of enzymatic catalysis suggest that the reaction is possible, albeit likely less efficient than the synthesis of its n-butyl isomer.

Characterization of Lipase (B570770) Biocatalysts

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of triglycerides. jmbfs.org However, in non-aqueous environments, this reaction can be reversed to favor the synthesis of esters. jmbfs.orgmdpi.com The selection of an appropriate lipase is critical for the efficient synthesis of this compound. Lipases are characterized by their substrate specificity, and thermal and operational stability, which are crucial for industrial applications. begellhouse.comjmbfs.orgbohrium.com

Microbial lipases, sourced from fungi, yeast, and bacteria, are often preferred for industrial biotechnology due to their stability at high temperatures, broad substrate selectivity, and the ease of genetic manipulation and high-yield production. jmbfs.org For instance, lipases from Candida species, such as Candida antarctica lipase B (CALB), and those from Rhizomucor miehei and Thermomyces lanuginosus are widely used for ester synthesis. begellhouse.comnih.govnih.gov CALB, in particular, has been noted for its effectiveness in synthesizing various esters. nih.gov The specificity of a lipase can influence the reaction, with some lipases preferentially acting on fatty acids of specific chain lengths. semanticscholar.org For example, Candida rugosa lipase (CRL) shows a preference for shorter chain fatty acids. semanticscholar.org

The characterization of a lipase for this compound synthesis involves assessing its activity and stability under various conditions. This includes determining the optimal pH and temperature, as well as its tolerance to the substrates, sec-butanol and lauric acid, and the product, this compound.

Biocatalyst Immobilization Techniques

To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. begellhouse.combegellhouse.comnih.gov Immobilization can also improve the enzyme's activity and selectivity. mdpi.com Common immobilization methods include adsorption, covalent attachment, entrapment, and crosslinking. mdpi.com

Adsorption is a simple and widely used method where the enzyme is physically bound to the support material through weak forces. mdpi.commdpi.com Hydrophobic supports are often effective for lipase immobilization as they can induce an interfacial activation of the enzyme. semanticscholar.orgmdpi.com Materials like acrylic resins (e.g., Lewatit® VP OC 1600, used for Novozym® 435), silica gel, and nylon have been successfully used as supports for lipases in ester synthesis. mdpi.comnih.govnih.gov For instance, Candida cylindracea lipase has been immobilized on a nylon support for the synthesis of various esters. nih.gov Similarly, Rhizopus oryzae lipase has been immobilized onto silica aerogel for butyl laurate synthesis. researchgate.net

The choice of immobilization technique and support material can significantly impact the biocatalyst's performance. For example, covalent bonding can provide a stronger attachment, reducing enzyme leakage, but may sometimes affect the enzyme's conformation and activity. mdpi.com Entrapment within a polymer matrix, like calcium alginate beads, can also be used to immobilize lipases, offering good stability. rsc.org The ideal immobilized system provides high enzyme loading, retains high catalytic activity, and exhibits excellent operational stability for repeated use. nih.govresearchgate.net

Optimization of Enzymatic Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the optimization of several key reaction parameters.

The molar ratio of the substrates, lauric acid and sec-butanol, plays a crucial role in shifting the reaction equilibrium towards ester formation. snu.ac.kr An excess of one of the substrates, typically the alcohol, is often used to drive the reaction forward and achieve higher conversion yields. snu.ac.kr However, very high concentrations of alcohol can also lead to inhibition of the lipase activity. nih.gov

In the synthesis of butyl laurate, different optimal molar ratios have been reported depending on the specific lipase and reaction conditions. For the synthesis of butyl laurate using immobilized Candida antarctica lipase, a butanol to lauric acid molar ratio of 1:0.7 was found to be optimal. niscpr.res.in In another study on the synthesis of lauroyl tripeptide-KHA, the conversion yield steadily increased as the molar ratio of lauric acid to the tripeptide increased from 1.0 to 4.0. snu.ac.kr For the synthesis of butyl esters from crude palm kernel oil-derived free fatty acids (FFA), a butanol to FFA molar ratio of 5:1 resulted in maximum ester conversion. nih.gov Conversely, for the synthesis of butyl laurate using Rhizopus oryzae lipase, a lower butanol to lauric acid molar ratio of 1.2 was found to be optimal. researchgate.netresearchgate.net

| Lipase | Substrates | Optimal Molar Ratio (Alcohol:Acid) | Reference |

| Immobilized Candida antarctica lipase | n-butanol and lauric acid | 1:0.7 | niscpr.res.in |

| Rhizopus oryzae lipase | butanol and lauric acid | 1.2:1 | researchgate.netresearchgate.net |

| Marinobacter litoralis SW-45 lipase | butanol and crude palm kernel oil-derived FFA | 5:1 | nih.gov |

| Lipase | lauric acid and tripeptide-KHA | 4:1 (acid:peptide) | snu.ac.kr |

The concentration of the lipase biocatalyst directly influences the initial reaction rate. niscpr.res.in Generally, increasing the enzyme loading leads to a higher rate of esterification due to the increased number of available active sites. niscpr.res.innih.gov However, beyond a certain point, the increase in conversion may become less significant, and the cost-effectiveness of using higher enzyme amounts must be considered. niscpr.res.in

For the synthesis of butyl laurate using immobilized Candida antarctica lipase, the reaction rate increased with enzyme amounts up to 50 mg, after which the increase in conversion was less pronounced. niscpr.res.in In the synthesis of butyl esters using Marinobacter litoralis SW-45 lipase, the ester conversion increased with enzyme concentration up to 50% (v/v), but decreased at higher concentrations. nih.gov Similarly, for the synthesis of butyl laurate with Rhizopus oryzae lipase, the yield increased with the lipase amount, with an optimal amount determined to be 550 IU. researchgate.netresearchgate.net

| Lipase | Optimal Enzyme Loading | Outcome | Reference |

| Immobilized Candida antarctica lipase | 50 mg | Rate increased up to this point, then plateaued. | niscpr.res.in |

| Marinobacter litoralis SW-45 lipase | 50% (v/v) | Maximum ester yield achieved. | nih.gov |

| Rhizopus oryzae lipase | 550 IU | Optimal for maximizing butyl laurate yield. | researchgate.netresearchgate.net |

Temperature is a critical parameter that affects both the reaction rate and the stability of the lipase. scielo.org.mxnih.gov Initially, an increase in temperature generally leads to a higher reaction rate. scielo.org.mxnih.gov However, excessively high temperatures can cause thermal denaturation of the enzyme, leading to a loss of activity. scielo.org.mxresearchgate.net

The optimal temperature for lipase-catalyzed esterification varies depending on the source of the lipase and its thermal stability, especially in its immobilized form. mdpi.comcirad.fr For example, in the synthesis of butyl laurate using immobilized Candida antarctica lipase, the optimal temperature was found to be 50°C. niscpr.res.in Studies with Carica papaya lipase showed that the maximum yield for butyl laurate synthesis was obtained at 55°C. cirad.fr For the synthesis of lauroyl tripeptide-KHA, the optimal reaction temperature was also determined to be 55 °C. snu.ac.kr In another study, the optimal temperatures for Novozym 435 and another immobilized lipase (PS-CI) were 55°C under conventional heating. scielo.org.mx The thermal stability of a lipase from Candida rugosa was significantly enhanced by immobilization, with the immobilized form retaining about 70% of its activity at 50°C after a week, compared to only 20% for the free enzyme. rsc.org

| Lipase | Optimal Temperature | Reference |

| Immobilized Candida antarctica lipase | 50°C | niscpr.res.in |

| Carica papaya lipase | 55°C | cirad.fr |

| Novozym 435 | 55°C | scielo.org.mx |

| Lipase for lauroyl tripeptide-KHA synthesis | 55°C | snu.ac.kr |

The effect of agitation speed is typically investigated by increasing the speed until the reaction rate becomes independent of further increases, indicating that external mass transfer limitations have been overcome. niscpr.res.innih.govconicet.gov.ar For the synthesis of butyl laurate with immobilized Candida antarctica lipase, an agitation speed of 150 rpm was found to be sufficient to eliminate external mass transfer resistance. niscpr.res.in In the synthesis of butyl esters from crude palm oil-derived FFA, 150 rpm was also chosen as the optimum agitation speed. nih.gov However, for the synthesis from crude palm kernel oil-derived FFA, the ester conversion increased up to 230 rpm. nih.gov It is important to note that excessively high agitation speeds can lead to mechanical stress on the immobilized enzyme particles, potentially causing damage and a decrease in activity. nih.gov

| Lipase System | Optimal Agitation Speed | Outcome | Reference |

| Immobilized Candida antarctica lipase for butyl laurate synthesis | 150 rpm | Reaction became free from external mass transfer resistance. | niscpr.res.in |

| Marinobacter litoralis SW-45 lipase for butyl ester synthesis (from CPO-derived FFA) | 150 rpm | Ester conversion was independent of agitation speed beyond this point. | nih.gov |

| Marinobacter litoralis SW-45 lipase for butyl ester synthesis (from CPKO-derived FFA) | 230 rpm | Ester yield improved up to this speed. | nih.gov |

| Novozym 435 for prunin (B191939) acylation | 150 rpm | Initial rate was stable at higher speeds. | conicet.gov.ar |

Solvent Systems

The choice of solvent is a critical factor in the enzymatic synthesis of this compound, significantly influencing reaction yield and efficiency. Research into the synthesis of related esters, such as n-butyl laurate, provides valuable insights into the potential solvent effects on this compound production.

Solvent-free systems are an attractive option, offering advantages in terms of simplified downstream processing and reduced environmental impact. In these systems, the reactants themselves serve as the reaction medium. For instance, the direct esterification of lauric acid and butanol can be performed without any additional solvent. researchgate.net

However, the use of organic solvents can enhance the solubility of substrates and facilitate product recovery. core.ac.uk The selection of an appropriate organic solvent is crucial, as the solvent's properties can dramatically affect enzyme activity. A study on the synthesis of n-butyl laurate catalyzed by Rhizopus oryzae lipase investigated the effect of varying volumes of hexane (B92381). The results indicated that the volume of hexane was a significant factor influencing the synthesis yield. An optimal volume of 3 mL of hexane, in combination with other optimized parameters, led to a high yield of 90.5%. researchgate.net

The hydrophobicity of the solvent, often quantified by the logarithm of the octanol-water partition coefficient (log P), is a key parameter. In a study on the enzymatic synthesis of lauryl laurate, n-hexane (log P = 3.5) was found to be the most suitable solvent among several tested organic solvents. core.ac.uk This suggests that non-polar, hydrophobic solvents are generally preferred for this type of esterification.

Table 1: Effect of Hexane Volume on N-Butyl Laurate Yield

| Butanol/Lauric Acid Molar Ratio (mol/mol) | Lipase Amount (IU) | Hexane Volume (mL) | Predicted N-Butyl Laurate Yield (%) |

|---|---|---|---|

| 1.2 | 550 | 3 | 90.5 |

| 5 | 100 | 9 | Lower Yields Observed |

| 5 | 700 | 3 | Lower Yields Observed |

Data derived from response surface methodology studies on n-butyl laurate synthesis. researchgate.net

Water Activity and Content in Reaction Media

Water activity (a_w_) and the total water content within the reaction medium are critical parameters that govern the activity and stability of enzymes used in the synthesis of this compound. While enzymatic esterification is a condensation reaction where water is a byproduct, a minimal amount of water is essential for maintaining the catalytically active conformation of the lipase enzyme. cirad.frlu.se

For reactions conducted in solvent-free systems or with non-polar organic solvents, the water required for enzyme function is primarily associated with the enzyme preparation itself. cirad.fr There exists an optimal hydration level for the enzyme, below which the enzyme is too rigid and above which the equilibrium may shift towards hydrolysis, reducing the ester yield. cirad.frlu.se

Research on the synthesis of n-butyl laurate using Carica papaya lipase (CPL) highlights the importance of water activity. In a solvent-free system, a CPL preparation equilibrated to a water activity of 0.46, which corresponded to a water content of 3.9%, was used for the esterification of lauric acid and 1-butanol. cirad.fr Studies on various microbial lipases have shown that optimal results for esterification are often achieved within a water activity range of 0.25 to 0.45. cirad.fr However, the optimal water content can be enzyme-dependent and may range up to 11% for some lipases. cirad.fr

Controlling water activity during the reaction can significantly enhance productivity. In some enzymatic transesterification reactions, controlling and increasing the water activity has been shown to boost enzyme activity several-fold. lu.se For example, in an acidolysis reaction, increasing the water activity from 0.25 to 0.9 resulted in a 2.5-fold increase in product conversion after 5 hours. lu.se

Table 2: Influence of Water Activity on Enzymatic Esterification

| Enzyme | Substrates | Water Activity (a_w_) | Observation |

|---|---|---|---|

| Carica papaya Lipase | Lauric Acid + 1-Butanol | 0.46 | Used for synthesis in a solvent-free system. cirad.fr |

| Microbial Lipases (general) | Various | 0.25 - 0.45 | General optimal range for ester synthesis. cirad.fr |

| Immobilized Lipase | Acidolysis Reaction | 0.25 vs 0.9 | 2.5-fold higher conversion at a_w_ = 0.9. lu.se |

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound irradiation has emerged as a significant process intensification tool in chemical synthesis, including the enzymatic production of esters like this compound. The application of ultrasound can lead to enhanced reaction rates and higher yields, primarily by improving mass transfer between the immiscible phases often present in enzymatic reactions (e.g., aqueous enzyme phase and organic substrate phase). sciengine.commdpi.com

The mechanical effects of acoustic cavitation, which include the generation of micro-emulsions, surface cleaning of the immobilized enzyme, and enhanced diffusion of substrates to the enzyme's active site, are responsible for the observed improvements. nih.gov This can be particularly beneficial in solvent-free systems where high viscosity can be a limiting factor.

Studies on the synthesis of other fatty acid esters provide strong evidence for the effectiveness of this technique. For instance, in the synthesis of retinyl laurate, the use of ultrasound assistance led to a significant increase in conversion compared to traditional shaking methods. mdpi.com Similarly, the synthesis of D-isoascorbyl palmitate was significantly accelerated, with the reaction time reduced by over 50% and a final yield of 94.32% achieved under optimized ultrasonic conditions. nih.gov The maximum apparent reaction rate (v_max_) for the ultrasound-assisted reaction was found to be 2.85 times higher than that with mechanical shaking. nih.gov

The combination of ultrasound with other optimization techniques, such as a vacuum system to remove water byproduct, can further enhance reaction efficiency. mdpi.com

Table 3: Effect of Ultrasound on Enzymatic Ester Synthesis

| Ester | Enzyme | Key Findings | Reference |

|---|---|---|---|

| Retinyl Laurate | Novozym® 435 | Higher conversion achieved with sonication compared to shaking. Optimal conditions: 58 °C, 4.4 h, 50 mg enzyme, leading to 88.31% conversion. | mdpi.com |

| D-isoascorbyl palmitate | Novozym 435 | Reaction time decreased by >50%. Yield of 94.32% at 137 W ultrasound power. v_max_ was 2.85 times higher than with mechanical shaking. | nih.gov |

| Octyl Cinnamate | Novozym® 435 | Ultrasound plus vacuum system increased conversion and shortened reaction time. | mdpi.com |

Advanced Catalytic Approaches

Beyond conventional enzymatic methods, advanced catalytic approaches, including homogeneous and heterogeneous catalysis, as well as the use of novel media like ionic liquids, offer alternative pathways for the synthesis of this compound.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. wiley-vch.deacs.org This offers advantages such as high catalytic activity and selectivity due to the well-defined nature of the catalyst's active sites and the absence of mass transfer limitations. acs.org

Simple acid catalysts, such as sulfuric acid, are commonly used for esterification reactions. wiley-vch.de More advanced homogeneous catalysts include organometallic complexes. For instance, a homogeneous palladium complex is used in one of the steps for the synthesis of ibuprofen. wiley-vch.de While specific research on the use of advanced homogeneous catalysts for this compound synthesis is not widely documented, the principles are applicable. For example, zinc(II) salts have been shown to be effective homogeneous catalysts for the solvent-free esterification of various fatty acids with medium- to long-chain alcohols, achieving yields greater than 94% within 4 hours at 170 °C. iyte.edu.tr The catalyst is soluble in the hot reaction mixture, ensuring a homogeneous system during the reaction. iyte.edu.tr

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product, which can lead to product contamination and catalyst loss. iyte.edu.tr

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction. wiley-vch.deacs.org The primary advantage of this approach is the ease of catalyst separation from the reaction mixture, which allows for straightforward catalyst recycling and ensures product purity. researchgate.net

Solid acid catalysts are particularly relevant for esterification reactions. Materials such as zeolites, ion-exchange resins, and various metal oxides have been explored for such applications. rsc.org For the production of butyl esters from canola oil, a heterogeneous calcium oxide/alumina catalyst has been investigated. researchgate.net In the hydrogenation of methyl laurate to lauryl alcohol, a related reaction, various heterogeneous catalysts such as Cu/ZnO/Al2O3 and Pd-based catalysts on diatomite supports have been studied. rsc.orguno.edu The performance of these catalysts can be sensitive to reaction conditions and the presence of impurities like water, which can cause deactivation through occlusion of active sites or promotion of crystal growth. rsc.org

While direct studies on this compound are limited, research on the hydrogenation of sec-butyl acetate (B1210297) to sec-butanol using Cu/B/Ca/Al2O3 catalysts demonstrates the application of heterogeneous catalysis for reactions involving sec-butyl compounds. rsc.org

Table 4: Examples of Heterogeneous Catalysts in Related Ester Syntheses

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| CaO/Al2O3 | Transesterification of canola oil with butanol | ~70% butyl ester yield at a 48:1 butanol:lipid molar ratio after 1 hour. | researchgate.net |

| Cu/ZnO/Al2O3 | Hydrogenation of methyl laurate | 91.8% conversion of methyl laurate and 88.8% yield of lauryl alcohol under optimal conditions. | rsc.org |

| Pd-Cu/diatomite | Hydrogenation of methyl palmitate | 98.8% substrate conversion with 82.9% yield of 1-hexadecanol. | rsc.org |

| Halloysite (B83129) Clay | Esterification of carboxylic acids | Raw halloysite showed remarkable reactivity as a "green" heterogeneous catalyst. | mdpi.com |

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as alternative "designer solvents" and catalysts for chemical reactions. researchgate.netmdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive for various synthetic applications, including the synthesis of this compound. researchgate.netmdpi.com

ILs can act as the reaction medium, replacing volatile organic compounds. In the enzymatic synthesis of sugar fatty acid esters, such as glucose laurate, ILs have been used to improve the solubility of polar substrates like glucose. researchgate.netacademie-sciences.fr For example, a mixture of [Bmim][TfO] and [Bmim][Tf2N] ionic liquids permitted good solubility of glucose and led to a 96% conversion in the transesterification with vinyl laurate. researchgate.net

Furthermore, certain ILs, known as Brønsted acidic ionic liquids, can function as both the solvent and the catalyst. cip.com.cnacs.org An acid-functionalized ionic liquid, [HSO3Pmim]HSO4, was used as a catalyst for the synthesis of sec-butyl alcohol from sec-butyl acetate, demonstrating the utility of ILs in reactions involving sec-butyl esters. acs.org The use of such dual-function ILs can simplify the reaction setup and workup procedures. The catalytic ability of these ILs is often correlated with their acidity and hydrophilic nature. cip.com.cn

The recyclability of both the enzyme and the ionic liquid is a key advantage for developing sustainable processes.

Table 5: Application of Ionic Liquids in Ester Synthesis

| Ionic Liquid (IL) | Reaction | Role of IL | Key Findings | Reference |

|---|---|---|---|---|

| [Bmim][TfO]/[Bmim][Tf2N] | Transesterification of vinyl laurate with glucose | Solvent | Permitted good glucose solubility; 96% conversion. | researchgate.net |

| [Emim][TfO] | Transesterification of soybean oil with methanol (B129727) | Solvent | 80% yield of fatty acid methyl esters, superior to tert-butanol (65%) and solvent-free (10%) systems. | researchgate.net |

| [HSO3Pmim]HSO4 | Transesterification of sec-butyl acetate with methanol | Catalyst | Effective in synthesizing sec-butyl alcohol. | acs.org |

| [BMIm]Cl / [BMIm][BF4] | Esterification of starch with lauric acid | Solvent | Enabled enzymatic synthesis of starch laurate; IL was recycled. |

Reaction Mechanisms and Kinetics of Sec Butyl Laurate Formation

Mechanistic Pathways of Esterification and Transesterification

The formation of sec-butyl laurate can proceed through different mechanistic pathways, primarily categorized as acid-catalyzed and enzymatic routes.

In the presence of an acid catalyst, such as sulfuric acid or tosic acid, the esterification of lauric acid with sec-butanol follows a multi-step equilibrium process known as the Fischer esterification. masterorganicchemistry.com The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of lauric acid, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of sec-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.com

Enzymatic synthesis of esters, including this compound, is often catalyzed by lipases. These reactions typically proceed via a Ping-Pong Bi-Bi mechanism. researchgate.net This mechanism involves:

Acyl-Enzyme Intermediate Formation: The lipase (B570770) first reacts with the acyl donor (e.g., lauric acid or a laurate ester for transesterification) to form a covalent acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). researchgate.net

Nucleophilic Attack by Alcohol: The sec-butanol then acts as a nucleophile, attacking the acyl-enzyme intermediate.

Ester Release: This leads to the formation of the this compound ester, which is then released from the enzyme, regenerating the free enzyme for another catalytic cycle.

Enzymatic reactions offer advantages such as high specificity and milder reaction conditions compared to acid-catalyzed methods. rsc.org

Kinetic Modeling and Rate Determination

The rate of this compound formation is influenced by various factors, and different kinetic models can be applied to describe the reaction behavior.

For enzymatic synthesis, the Michaelis-Menten kinetic model is often applicable, especially when considering the initial reaction rates. niscpr.res.inaps.org The model describes the relationship between the initial reaction rate (v), the maximum reaction rate (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. acs.org

In the context of this compound synthesis catalyzed by an immobilized lipase, the kinetics can follow the Michaelis-Menten model. niscpr.res.in For the esterification of lauric acid with butanol, the estimated Michaelis kinetic constants for butanol (KmBt) and lauric acid (KmAc) were found to be 451.56 (M) and 4.7 × 10-7 (M), respectively. niscpr.res.in

Under certain conditions, the esterification reaction can be approximated by a first-order kinetic model. researchgate.net A first-order reaction rate is directly proportional to the concentration of one of the reactants. libretexts.org For example, in some esterification reactions, the rate law can be expressed as rate = k[Acid] or rate = k[Alcohol], where k is the rate constant. This simplification is often valid when one reactant is present in a large excess, making its concentration effectively constant throughout the reaction. masterorganicchemistry.com The esterification of castor oil with lauric acid has been reported to follow a first-order kinetic model with respect to each reactant. researchgate.net

Several process variables significantly impact the rate and yield of this compound formation.

Temperature: Increasing the reaction temperature generally increases the reaction rate. nih.govnih.gov However, for enzymatic reactions, there is an optimal temperature beyond which the enzyme activity decreases due to thermal denaturation. researchgate.netnih.gov For instance, in the enzymatic synthesis of butyl laurate, increasing the temperature from 30°C to 60°C led to a linear increase in the synthesis rate. researchgate.net The optimal temperature for the enzymatic synthesis of butyl esters from crude palm oil and crude palm kernel oil-derived free fatty acids was found to be 40°C and 45°C, respectively. nih.gov

Catalyst Concentration: The reaction rate typically increases with an increase in catalyst concentration, whether it's an acid catalyst or an enzyme. nih.govnih.gov In the enzymatic synthesis of butyl esters, the ester conversion increased with enzyme concentration up to 50% (v/v), after which the yield declined. nih.gov For acid-catalyzed esterification of lauric acid with n-butanol, using strong-acid cation exchange resins, the time to reach 99.5% conversion varied with the type of catalyst. google.com

Molar Ratio of Reactants: The molar ratio of alcohol to acid can influence the equilibrium conversion. Using an excess of the alcohol can shift the equilibrium towards the formation of the ester. niscpr.res.in In the synthesis of butyl laurate, an increase in the rate of conversion was observed with an increase in the molar ratio of acid to alcohol up to 1:22. niscpr.res.in

Agitation Speed: In heterogeneous reactions, such as those with immobilized enzymes or solid acid catalysts, agitation speed can affect the external mass transfer. conicet.gov.ar Increasing the agitation speed can enhance the reaction rate up to a certain point where mass transfer limitations are overcome. niscpr.res.innih.gov For example, in the synthesis of butyl laurate, the rate of conversion increased with agitation speed up to 108 rpm. niscpr.res.in

The interplay of these variables is critical for optimizing the production of this compound. The table below summarizes the effect of these variables on reaction rates and yields based on various studies.

| Process Variable | Effect on Reaction Rate/Yield | Research Finding |

| Temperature | Increases rate up to an optimum, then decreases (enzymatic). nih.govresearchgate.net | Increasing temperature from 30°C to 60°C linearly increased the enzymatic synthesis rate of butyl laurate. researchgate.net |

| Catalyst Concentration | Generally increases the rate. nih.govgoogle.com | Ester conversion increased with enzyme concentration up to 50% (v/v) in butyl ester synthesis. nih.gov |

| Molar Ratio | Excess alcohol can increase yield. niscpr.res.in | Rate of conversion for butyl laurate increased with an acid to alcohol molar ratio up to 1:22. niscpr.res.in |

| Agitation Speed | Increases rate by overcoming mass transfer limitations. niscpr.res.innih.gov | Conversion rate of butyl laurate increased with agitation speed up to 108 rpm. niscpr.res.in |

Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound via the esterification of lauric acid with sec-butanol is a reversible reaction that reaches a state of chemical equilibrium. The thermodynamic feasibility and the position of this equilibrium are governed by fundamental principles, specifically the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the reaction.

CH₃(CH₂)₁₀COOH (Lauric Acid) + CH₃CH(OH)CH₂CH₃ (Sec-butanol) ⇌ CH₃(CH₂)₁₀COOCH(CH₃)CH₂CH₃ (this compound) + H₂O (Water)

The Gibbs free energy change (ΔG) is the ultimate criterion for the spontaneity of a reaction at constant temperature and pressure. libretexts.org It is defined by the equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. libretexts.org A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero signifies that the system is at equilibrium. libretexts.org

The equilibrium constant (K_eq) is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K_eq)

where R is the universal gas constant. A small positive ΔG° corresponds to an equilibrium constant less than 1, reinforcing that the forward reaction is not overwhelmingly favored under standard conditions.

The effect of temperature on the equilibrium is a critical consideration. While higher temperatures increase the reaction rate, they can affect the equilibrium position. For an exothermic reaction (negative ΔH), the van't Hoff equation predicts that an increase in temperature will decrease the equilibrium constant, slightly shifting the equilibrium back towards the reactants. However, in many industrial applications, the kinetic advantages of higher temperatures—reaching equilibrium faster—outweigh the slight thermodynamic disadvantage. nih.govnih.gov For instance, in the enzymatic synthesis of butyl laurate, increasing the temperature from 30°C to 60°C led to a linear increase in the reaction rate. cirad.frresearchgate.net

To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is commonly accomplished by removing one of the products, typically water, from the reaction mixture as it forms. According to Le Chatelier's principle, the removal of water disrupts the equilibrium, causing the reaction to proceed further in the forward direction to re-establish equilibrium, thereby increasing the conversion of lauric acid and sec-butanol into the desired ester.

Table 1: Illustrative Thermodynamic Parameters for Esterification Reactions

| Thermodynamic Parameter | Typical Value Range for Esterification | Significance for this compound Synthesis |

| Enthalpy Change (ΔH) | -20 to +5 kJ/mol | The reaction is likely slightly exothermic or nearly thermoneutral. |

| Entropy Change (ΔS) | -50 to +10 J/(mol·K) | A small change in disorder is expected as the number of moles is conserved. |

| Gibbs Free Energy Change (ΔG°) | +5 to +20 kJ/mol | The reaction is not spontaneous under standard conditions and is equilibrium-limited. |

| Activation Energy (Ea) | 50 - 80 kJ/mol | A significant energy barrier must be overcome, necessitating catalysis and/or heat to achieve a reasonable reaction rate. conicet.gov.ar |

Note: The values in this table are representative of fatty acid esterification and are for illustrative purposes. Actual values for this compound synthesis may vary.

Analytical Methodologies for Sec Butyl Laurate Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of sec-butyl laurate. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

sec-Butyl Group: The methine proton (-CH-) attached to the oxygen atom is expected to appear downfield, typically in the range of 4.8-5.0 ppm, due to the deshielding effect of the electronegative oxygen. This signal would likely be a sextet or a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methyl group (-CH₃) on the sec-butyl chain would appear as a doublet, while the methylene group (-CH₂) would be a multiplet.

Laurate Chain: The α-methylene protons (-CH₂-COO) adjacent to the carbonyl group are typically found around 2.2-2.3 ppm as a triplet. The long chain of methylene groups (-CH₂-) in the laurate backbone would produce a large, overlapping multiplet in the region of 1.2-1.6 ppm. The terminal methyl group (-CH₃) of the laurate chain would appear as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Based on data for similar esters, the following chemical shifts can be anticipated. libretexts.org

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded and is expected to have a chemical shift in the range of 170-175 ppm.

sec-Butyl Group: The methine carbon (-CH-O) would appear around 70-75 ppm. The methyl and methylene carbons of the sec-butyl group would have signals in the aliphatic region.

Laurate Chain: The α-methylene carbon (-CH₂-COO) is expected at approximately 34-35 ppm. The carbons of the long methylene chain will have a series of signals between 22 and 32 ppm, and the terminal methyl carbon will be the most shielded, appearing at around 14 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | 170-175 |

| sec-Butyl CH-O | 4.8-5.0 (m) | 70-75 |

| sec-Butyl CH₃ | ~1.2 (d) | ~19-20 |

| sec-Butyl CH₂ | ~1.5 (m) | ~29-30 |

| Laurate α-CH₂ | 2.2-2.3 (t) | 34-35 |

| Laurate (CH₂)n | 1.2-1.6 (m) | 22-32 |

| Laurate CH₃ | 0.8-0.9 (t) | ~14 |

| Predicted values based on data for similar esters. m = multiplet, d = doublet, t = triplet. |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for its ester functional group and aliphatic chains. rtilab.com

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will produce strong bands in the region of 1100-1300 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the aliphatic methylene and methyl groups will appear as strong absorptions in the range of 2850-3000 cm⁻¹.

C-H Bend: The bending vibrations of the CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1735-1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1100-1300 | Strong |

| Alkane (C-H) | Stretch | 2850-3000 | Strong |

| Alkane (CH₂/CH₃) | Bend | 1350-1470 | Medium |

| Expected values based on general FTIR correlation tables and data for similar esters. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. It is particularly useful for determining the purity of a sample and for analyzing the composition of fatty acid ester mixtures. aocs.org For the analysis of fatty acid esters, including laurates, a variety of capillary columns can be used. gcms.cz

Column Selection: A common choice is a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. For the separation of fatty acid isomers, more polar columns like those with polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl phases are often employed. gcms.cz

Operating Conditions: The injector and detector temperatures are typically set high enough to ensure complete volatilization of the analyte without causing thermal degradation. The oven temperature is usually programmed to ramp up, allowing for the separation of compounds with different boiling points. The use of butyl esters, such as this compound, can be advantageous in certain analyses, for instance, in the analysis of short-chain fatty acids where their higher boiling points compared to methyl esters prevent evaporation during sample preparation. aocs.org

Interactive Data Table: Typical GC Conditions for Fatty Acid Ester Analysis

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Detector (FID) Temperature | 280-300 °C |

| Oven Program | Initial temp. ~50-70 °C, ramp to ~250-300 °C |

| General conditions; specific parameters may vary depending on the exact application and instrument. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification.

Ionization: Electron Ionization (EI) is commonly used, which results in characteristic fragmentation patterns. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of fatty acid esters. aocs.org While GC is often preferred for volatile esters, HPLC is particularly useful for the separation of non-volatile or thermally sensitive compounds, as well as for preparative scale separations. hplc.euedpsciences.org

Mode of Separation: Reversed-phase HPLC is commonly used for the analysis of fatty acid esters. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the analytes, with more non-polar compounds having longer retention times.

Mobile Phase: A typical mobile phase for the separation of fatty acid esters is a mixture of acetonitrile (B52724) and water, often with modifiers like acetic acid or trifluoroacetic acid to improve peak shape. edpsciences.orggerli.com Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve good separation of complex mixtures.

Detection: Since this compound does not have a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, the fatty acid can be derivatized with a UV-absorbing or fluorescent tag prior to analysis to enhance sensitivity. aocs.orgedpsciences.org

Interactive Data Table: General HPLC Parameters for Fatty Acid Ester Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm ID x 150-250 mm length) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | ELSD, CAD, or UV/Fluorescence (with derivatization) |

| Flow Rate | ~1 mL/min |

| General conditions; specific parameters will depend on the sample matrix and analytical goals. |

Other Analytical Techniques

Beyond chromatographic and spectroscopic methods, a range of other analytical techniques are employed for the characterization and quantification of this compound, particularly in the context of its synthesis and quality control. These methods provide valuable information on reaction progress, elemental composition, and the structural properties of related materials.

Titrimetric Methods for Conversion Monitoring

Titrimetric analysis is a fundamental and cost-effective technique used to monitor the progress of the esterification reaction that produces this compound. The synthesis typically involves the reaction of lauric acid with sec-butanol. By measuring the consumption of the acidic reactant over time, the conversion to the ester product can be calculated.

The process involves taking aliquots of the reaction mixture at regular intervals and titrating the remaining lauric acid with a standardized basic solution, such as sodium hydroxide (B78521) (NaOH). rsc.org The endpoint of the titration, often determined using a pH indicator or potentiometrically, corresponds to the neutralization of the unreacted acid. The percentage of ester conversion can be calculated based on the reduction in the acid value from the start to a specific time point in the reaction. nih.gov This method provides a reliable measure of reaction kinetics and helps in optimizing reaction conditions like temperature, catalyst loading, and molar ratio of reactants. rsc.orgnih.gov While gas chromatography offers more detailed qualitative analysis, the ester conversion percentages calculated by titrimetric methods have been shown to be in reasonable agreement with GC analysis. nih.gov

Table 1: Example of Esterification Monitoring Data

| Reaction Time (hours) | Volume of NaOH Titrant (mL) | Unreacted Lauric Acid (mmol) | Conversion (%) |

|---|---|---|---|

| 0 | 20.0 | 2.0 | 0 |

| 1 | 15.2 | 1.52 | 24 |

| 2 | 11.5 | 1.15 | 42.5 |

| 3 | 8.6 | 0.86 | 57 |

| 4 | 6.8 | 0.68 | 66 |

| 5 | 6.0 | 0.60 | 70 |

Note: Data are hypothetical and for illustrative purposes only.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com For this compound, this method serves as a fundamental check of purity and empirical formula confirmation. The analysis involves combusting a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the elemental composition.

This compound is an isomer of n-butyl laurate and shares the same molecular formula, C₁₆H₃₂O₂. nist.govcymitquimica.com Therefore, the theoretical elemental composition can be precisely calculated from this formula. Comparing the experimental CHN results with the theoretical values helps to verify the identity and purity of the synthesized ester. Significant deviations may indicate the presence of impurities, residual solvents, or starting materials.

**Table 2: Theoretical Elemental Composition of this compound (C₁₆H₃₂O₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 192.16 | 74.94% |

| Hydrogen | H | 1.008 | 32.256 | 12.59% |

| Oxygen | O | 16.00 | 32.00 | 12.48% |

| Total | 256.42 | 100.00% |

Note: Oxygen is typically determined by difference or through direct analysis.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. anton-paar.com It operates on the principle of constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystal lattice, governed by Bragg's Law. anton-paar.com Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for identification. forcetechnology.com

For this compound itself, which is a liquid at room temperature, XRD analysis is not a standard characterization method. tcichemicals.com However, XRD is highly relevant for characterizing solid crystalline materials that may be used in the synthesis or formulation of the ester. For instance, if a heterogeneous catalyst or an immobilized enzyme on a crystalline support (like silica (B1680970) aerogel) is used for the esterification reaction, XRD can be employed to:

Identify the crystalline phase of the catalyst or support material. forcetechnology.com

Assess the crystallinity and any changes to the support structure after enzyme immobilization or reaction.

Detect the presence of crystalline impurities.

For example, in studies involving lipase (B570770) immobilized on silica aerogel for butyl laurate synthesis, XRD has been used to characterize the porous support material. researchgate.net Therefore, while not providing direct information about the liquid ester, XRD is a valuable ancillary technique in the broader context of its production and formulation.

Method Validation and Performance Evaluation

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for purpose. researchgate.net For the analytical techniques used to characterize and quantify this compound, method validation demonstrates that the procedure is suitable for its intended use. Key performance parameters are evaluated according to established guidelines.

The validation process encompasses several key parameters:

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest (this compound) and is not affected by the presence of other components like starting materials (lauric acid, sec-butanol), by-products, or matrix components. tci-thaijo.orgnih.gov

Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy : This refers to the closeness of the measured value to the true or accepted reference value. It is often assessed using certified reference materials or by analyzing a sample with a known concentration of the analyte (spiked sample). nih.govnih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). researchgate.nettci-thaijo.org

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. researchgate.net

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.nettci-thaijo.org

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

The evaluation of these parameters ensures that the analytical methods for this compound provide consistent and accurate results for quality control, reaction monitoring, and research applications.

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the analyte's retention time or signal. |

| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% is often acceptable. |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2-15% depending on concentration. |

| LOD | Lowest detectable analyte concentration. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable analyte concentration. | Signal-to-Noise ratio of 10:1 |

| Robustness | Insensitivity to minor changes in analytical conditions. | RSD of results should be within acceptable limits. |

Derivatives and Structural Modifications of Sec Butyl Laurate

Epoxidized Sec-butyl Laurate Derivatives

Epoxidation is a chemical process that introduces an oxirane (epoxy) ring into a molecule. This functional group is highly reactive and can significantly alter a compound's properties. For an ester like this compound to undergo epoxidation, its structure must first contain carbon-carbon double bonds. Since lauric acid is a saturated fatty acid, this compound itself cannot be directly epoxidized on its laurate tail.

However, an epoxidized derivative can be synthesized from an unsaturated precursor. For example, if sec-butyl alcohol were esterified with an unsaturated fatty acid (like oleic acid), the resulting sec-butyl oleate (B1233923) could then be epoxidized. Alternatively, unsaturation could be chemically introduced into the laurate chain, although this is a more complex process.

The epoxidation process typically involves reacting the unsaturated precursor with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxy group adds polarity and a site for further reactions, making epoxidized fatty acid esters valuable as plasticizers and stabilizers, particularly for polymers like PVC. techscience.cniastate.edu For instance, epoxidized cardanol (B1251761) laurate (ECDL) is synthesized through the esterification of cardanol followed by the epoxidation of double bonds in its side chain. techscience.cn This process improves thermal stability and mechanical properties when blended with PVC. techscience.cn Similarly, epoxidized soybean oil is widely used as a bio-based plasticizer. iastate.edu The introduction of the epoxy ring allows for further functionalization, opening pathways to create derivatives with ether or ester groups. iastate.edu

Table 1: Conceptual Synthesis of an Epoxidized this compound Precursor

| Step | Reactants | Catalyst/Reagent | Product | Key Outcome |

|---|---|---|---|---|

| 1. Esterification | Unsaturated Fatty Acid (e.g., Oleic Acid) + sec-Butanol | Acid Catalyst | sec-Butyl Oleate | Introduction of a C=C double bond into the ester molecule. |

| 2. Epoxidation | sec-Butyl Oleate + Peroxy Acid (e.g., m-CPBA) | Dichloromethane (solvent) | Epoxidized sec-Butyl Oleate | Conversion of the C=C double bond into a reactive oxirane ring. |

Functionalization Strategies and Their Impact on Chemical Properties

Functionalization of this compound involves chemically modifying its structure to achieve desired properties. Common strategies include reactions at the ester group or, less commonly, on the alkyl chains. These modifications can impact solubility, thermal behavior, and viscosity.

Transesterification : This reaction involves exchanging the sec-butyl alcohol group with a different alcohol or the laurate group with another fatty acid. For example, reacting this compound with methanol (B129727) would yield methyl laurate and sec-butanol. This is a common method for modifying fatty acid esters. mdpi.com Enzymatic transesterification, using lipases, is of particular interest as it proceeds under mild conditions. mdpi.com

Hydrolysis : The ester bond can be cleaved through hydrolysis, typically in the presence of an acid or base catalyst, to yield lauric acid and sec-butanol. This reverses the esterification process.

Grafting and Other Modifications : More complex modifications can involve grafting other molecules onto the ester. For instance, processes used to create starch laurates involve attaching laurate chains to a starch backbone, which drastically alters properties like hydrophobicity and thermal stability. mdpi.comresearchgate.net While directly applied to starch, the chemical principles of forming new ester or ether linkages are broadly applicable functionalization strategies. mdpi.com

The impact of these functionalizations is significant. Introducing more hydrophobic ester groups can increase water resistance. mdpi.com Conversely, adding polar functional groups would increase hydrophilicity. The length of the fatty acid chain directly influences thermal properties and mechanical strength in ester-based polymers; tensile strength may decrease while elongation increases as the ester-group chain length increases up to a certain point. researchgate.net

Table 2: Overview of Functionalization Strategies and Their Effects

| Strategy | Description | Reagents | Impact on Chemical Properties |

|---|---|---|---|

| Transesterification | Swapping the alcohol or fatty acid moiety of the ester. | Another alcohol (e.g., methanol) or fatty acid ester; lipase (B570770) or chemical catalyst. | Alters volatility, viscosity, and solubility based on the new group. mdpi.com |

| Hydrolysis | Breaking the ester bond to form the constituent acid and alcohol. | Water with an acid or base catalyst. | Reverts to more polar, water-soluble components (alcohol) and the fatty acid. |

| Chain Functionalization | Introducing functional groups onto the alkyl chains. | Varies (e.g., reagents for C-H functionalization). | Can introduce a wide range of properties (polarity, reactivity) depending on the group added. acs.org |

Comparative Studies with Other Butyl Laurate Isomers and Fatty Esters

The properties of this compound are best understood when compared with its structural isomers and other related fatty acid esters. These comparisons highlight how subtle changes in molecular structure—such as branching, chain length, and saturation—can lead to significant differences in physical and chemical characteristics.

n-Butyl laurate : Has a linear butyl group, allowing for more efficient packing between molecules. This generally results in stronger van der Waals forces and a higher boiling point compared to its branched isomers.

This compound : The branch point is at the carbon atom bonded to the ester oxygen. This branching introduces steric hindrance, which can disrupt molecular packing and slightly lower the boiling point compared to the n-butyl isomer. fiveable.me

Isobutyl laurate : The branching occurs at the second carbon of the butyl chain.

tert-Butyl laurate : Features the most significant branching, which greatly impacts its stability and reactivity.

The branched structure of this compound can influence its reactivity and stability compared to the linear n-butyl isomer. fiveable.me

Comparison with Other Fatty Esters Comparing this compound to esters with different fatty acid chains or different alcohol groups reveals predictable trends.

Effect of Fatty Acid Chain Length : As the fatty acid chain length increases, the molecular weight, viscosity, and boiling point also increase. For example, butyl stearate (B1226849) (a C18 ester) is a waxy solid at room temperature and has a much higher boiling point than this compound (a C12 ester), which is a liquid. atamanchemicals.com Studies on fatty acid methyl esters (FAMEs) show that long-chain esters like methyl oleate (C18:1) have higher viscosity and surface tension than shorter-chain esters like methyl laurate (C12). royalsocietypublishing.org

Effect of Alcohol Group : The size of the alcohol group also plays a role. Methyl laurate, with a smaller alcohol group, is more volatile than butyl laurate.

Effect of Unsaturation : The presence of double bonds in the fatty acid chain, as in butyl oleate, lowers the melting point compared to its saturated counterpart, butyl stearate. Unsaturation also provides a reactive site for modifications like epoxidation.

These comparisons are critical for selecting the appropriate ester for a specific application, such as a biolubricant, where properties like viscosity, pour point, and oxidative stability are paramount. iastate.edumdpi.com For instance, fatty acid butyl esters (FABEs) have been shown to have different cetane numbers and cloud points compared to methyl or ethyl esters, which is relevant for their use as biofuels. mdpi.com

Table 3: Comparative Properties of this compound and Other Fatty Esters

| Compound | Formula | Molecular Weight ( g/mol ) | Isomer Type / Ester Class | Key Distinguishing Feature |

|---|---|---|---|---|

| n-Butyl Laurate | C₁₆H₃₂O₂ | 256.42 | Isomer | Linear alkyl chain, likely higher boiling point than sec-isomer. |

| This compound | C₁₆H₃₂O₂ | 256.42 | Isomer | Branched at the ester linkage, affecting packing and steric hindrance. fiveable.me |

| Isobutyl Laurate | C₁₆H₃₂O₂ | 256.42 | Isomer | Branched at the C2 position of the butyl group. |

| tert-Butyl Laurate | C₁₆H₃₂O₂ | 256.42 | Isomer | Highly branched butyl group, impacting stability. |

| Methyl Laurate | C₁₃H₂₆O₂ | 214.35 | Different Alcohol | Shorter alcohol chain, higher volatility. europa.eu |

| Butyl Stearate | C₂₂H₄₄O₂ | 340.58 | Different Fatty Acid | Longer C18 saturated fatty acid chain, higher melting point, waxy solid. atamanchemicals.com |

| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | Different Fatty Acid & Alcohol | C18 unsaturated chain, lower melting point than stearate, higher viscosity than laurate. royalsocietypublishing.org |

Industrial and Advanced Chemical Applications of Sec Butyl Laurate

Role as a Solvent in Chemical Processes

Sec-butyl laurate's efficacy as a solvent is rooted in its chemical structure, which allows it to interact with a variety of solutes. Its non-polar laurate tail and moderately polar ester group contribute to its ability to dissolve a range of substances.

Dissolution Properties for Polymers and Resins

While specific quantitative data on the dissolution of a wide array of polymers and resins in this compound is not extensively documented in publicly available literature, its general solvent characteristics can be inferred from its chemical family. As an ester, this compound is expected to be soluble in most organic solvents while being insoluble in water nih.gov. This property is crucial for its application as a solvent in polymer and resin systems where miscibility with organic components is essential.

The effectiveness of a solvent is often predicted by comparing its solubility parameter to that of the polymer or resin. A close match in solubility parameters generally indicates good compatibility. The table below provides Hansen Solubility Parameters for various common polymers, which can be used as a reference to estimate their compatibility with solvents like this compound. A comprehensive study of this compound's specific Hansen parameters would be necessary for precise formulation development.

Table 1: Hansen Solubility Parameters for Selected Polymers

| Polymer | Dispersion (δD) MPa½ | Polar (δP) MPa½ | Hydrogen Bonding (δH) MPa½ |

|---|---|---|---|

| Polystyrene (PS) | 18.6 | 6.1 | 4.1 |

| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 |

| Polyvinyl Chloride (PVC) | 18.2 | 8.0 | 7.0 |

| Epoxy Resin | 18.8 | - | - |

Data compiled from various sources on polymer solubility parameters.

Solvent in Industrial Formulations (e.g., coatings, inks)

The selection of a solvent is often based on its evaporation rate, solvency power, and environmental profile. The branched structure of the sec-butyl group may influence its evaporation characteristics compared to its linear isomer, n-butyl laurate. Further research would be needed to quantify its performance in specific coating and ink formulations, including its effect on properties like gloss, adhesion, and pigment dispersion.

Application as a Plasticizer in Polymer Science

Plasticizers are additives that increase the flexibility and durability of polymers. Fatty acid esters are a known class of bio-based plasticizers. Research into alternative plasticizers has been driven by the desire to find more environmentally friendly and less migratory additives for polymers like Polyvinyl Chloride (PVC) nih.govbiointerfaceresearch.com.

The plasticizing effect of a compound is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer. For instance, studies on sucrose laurate have shown a significant decrease in the Tg of PVC, confirming its plasticizing effect biointerfaceresearch.com. While direct studies on this compound's plasticizing efficiency are limited, its structural similarity to other laurate esters suggests it could function as a plasticizer for PVC and other polymers. The branched sec-butyl group might offer different performance characteristics in terms of migration resistance and compatibility compared to linear esters.

Table 2: Effect of a Laurate-Based Plasticizer on the Glass Transition Temperature (Tg) of PVC

| Plasticizer Content (% w/w) | Glass Transition Temperature (Tg) of PVC (°C) |

|---|---|

| 0 | ~81 |

Data adapted from a study on sucrose laurate as a PVC plasticizer. biointerfaceresearch.com

Function as a Lubricant and Lubricant Additive

Esters, particularly fatty acid esters, are well-regarded for their lubricating properties and are used as both base oils and additives in lubricant formulations mdpi.com. Their polarity allows them to adsorb onto metal surfaces, forming a protective film that reduces friction and wear tribology.rs.

The molecular structure of this compound, with its long alkyl chain, suggests it possesses good lubricity. The performance of ester-based lubricants is influenced by factors such as the chain length of the fatty acid and the structure of the alcohol moiety. While specific tribological data for this compound is scarce, studies on similar esters indicate that they can provide excellent boundary lubrication properties scispace.comnist.gov. The branched nature of the sec-butyl group could potentially influence the thermal and oxidative stability of the lubricant, as well as its low-temperature properties.

Table 3: General Tribological Properties of Ester-Based Lubricants

| Property | Typical Performance |

|---|---|

| Coefficient of Friction | Low to moderate |

| Wear Scar Diameter | Reduced compared to non-additized oils |

| Load-Carrying Capacity | Good |

| Thermal Stability | Moderate to high, depending on structure |

General characteristics based on the performance of various fatty acid esters as lubricants.

Utilization in Textile and Leather Processing as an Oiling/Wetting Agent

In textile and leather processing, fats and oils are used as fatliquoring agents to impart softness and flexibility researchgate.net. These agents are typically applied as aqueous emulsions. The effectiveness of a fatliquoring agent depends on its ability to penetrate the fiber structure and coat the fibers, preventing them from sticking together upon drying.

As an ester of a fatty acid, this compound has the potential to be used as a component in fatliquoring emulsions for leather or as an oiling agent for textiles. Its molecular structure would allow it to act as a lubricant for the fibers, enhancing the softness and handle of the final product. The emulsification properties of this compound would be a key factor in its successful application in these wet processing industries.

Potential as a Fuel Additive